molecular formula C11H8F3NO4 B12883411 (5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-53-0

(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12883411
CAS No.: 918543-53-0
M. Wt: 275.18 g/mol
InChI Key: IHVTWJKOXIXBCF-QMMMGPOBSA-N
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Description

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazolidine family. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid typically involves the condensation of chiral amino alcohols with aldehydes or ketones. One common method includes the use of α-trifluoromethylated methyl isocyanide and a polar double bond in the presence of silver carbonate (Ag2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazolidines.

Scientific Research Applications

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid imparts unique chemical and biological properties, making it more potent in certain applications compared to its analogues. This structural feature enhances its stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

918543-53-0

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)6-2-1-3-7(4-6)15-5-8(9(16)17)19-10(15)18/h1-4,8H,5H2,(H,16,17)/t8-/m0/s1

InChI Key

IHVTWJKOXIXBCF-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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